molecular formula C11H10O3 B13346591 5-Methoxy-2-methylbenzofuran-3-carbaldehyde

5-Methoxy-2-methylbenzofuran-3-carbaldehyde

Cat. No.: B13346591
M. Wt: 190.19 g/mol
InChI Key: HRJMPRFCHLIXRZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzofuran-3-carbaldehyde is a benzofuran derivative with the molecular formula C11H10O3. . This compound, in particular, has garnered attention due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylbenzofuran-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with methyl iodide in the presence of a base to form the intermediate, which is then cyclized to produce the desired benzofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylbenzofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 5-Methoxy-2-methylbenzofuran-3-carboxylic acid.

    Reduction: 5-Methoxy-2-methylbenzofuran-3-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-2-methylbenzofuran-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylbenzofuran-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 5-Methoxy-3-methylbenzofuran-2-carbaldehyde
  • 2-Methyl-5-methoxybenzofuran
  • 5-Methoxy-2-methylbenzofuran-3-carboxylic acid

Comparison: 5-Methoxy-2-methylbenzofuran-3-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

5-methoxy-2-methyl-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C11H10O3/c1-7-10(6-12)9-5-8(13-2)3-4-11(9)14-7/h3-6H,1-2H3

InChI Key

HRJMPRFCHLIXRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C=O

Origin of Product

United States

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